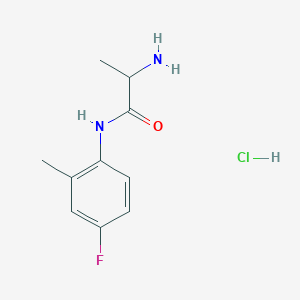

N1-(4-Fluoro-2-methylphenyl)alaninamide hydrochloride

Description

N1-(4-Fluoro-2-methylphenyl)alaninamide hydrochloride is a fluorinated alaninamide derivative characterized by a 4-fluoro-2-methylphenyl substituent attached to the alanine backbone, with an amide functional group and a hydrochloride salt. This compound is structurally related to modified amino acids, where fluorine substitution enhances metabolic stability and bioavailability . Purification typically employs recrystallization and chromatographic techniques, with characterization via melting point determination, HPLC, and spectroscopy (e.g., NMR, IR) .

The hydrochloride salt form improves solubility in polar solvents, a critical feature for pharmaceutical formulations. Fluorine at the para position of the phenyl ring likely influences electronic properties, altering binding affinity in biological targets .

Properties

IUPAC Name |

2-amino-N-(4-fluoro-2-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c1-6-5-8(11)3-4-9(6)13-10(14)7(2)12;/h3-5,7H,12H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISKAKBCKLSSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluoro-2-methylphenyl)alaninamide hydrochloride typically involves the reaction of 4-fluoro-2-methylaniline with alanine derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Fluoro-2-methylphenyl)alaninamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylalaninamide derivatives.

Scientific Research Applications

N1-(4-Fluoro-2-methylphenyl)alaninamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-Fluoro-2-methylphenyl)alaninamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoro and methyl groups on the phenyl ring play a crucial role in determining the binding affinity and specificity of the compound. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formulas.

Functional Group and Bioactivity Comparisons

- In 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl, the fluorophenyl group is part of a larger hydrophobic side chain, suggesting utility in membrane permeability studies .

Amide vs. Carboxylic Acid :

- Hydrochloride Salt: Salt forms, as seen in the target compound and 1-(4-fluorophenyl)-2-methylpropan-2-amine HCl, enhance aqueous solubility, critical for intravenous formulations .

Spectroscopic and Analytical Data

13C NMR Shifts :

- Chromatographic Purity: High-purity analogs like 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl (≥95% HPLC purity) underscore the importance of rigorous purification for pharmacological applications .

Biological Activity

N1-(4-Fluoro-2-methylphenyl)alaninamide hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, synthesis, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C10H13FN2O·HCl. Its structure includes a fluoro and methyl group on a phenyl ring, which is connected to an alaninamide moiety. This unique configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluoro and methyl substituents enhance its binding affinity, allowing it to modulate various biological processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing the synthesis or degradation of biomolecules.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting signal transduction pathways.

- Protein-Ligand Interactions : The compound's design allows it to interact with proteins, potentially affecting gene expression and cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that modifications in the phenyl ring can enhance antibacterial efficacy against various pathogens.

Antiinflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It could inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic approach for conditions characterized by inflammation.

Analgesic Properties

The analgesic potential of this compound has also been explored. Its ability to modulate pain pathways may make it a candidate for pain management therapies.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylaniline with alanine derivatives. The process is carried out under controlled conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine. The final product is obtained by treating the reaction mixture with hydrochloric acid to form the hydrochloride salt.

Synthetic Route Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-fluoro-2-methylaniline + alanine derivative | EDCI, triethylamine | Intermediate |

| 2 | Intermediate | HCl treatment | This compound |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

- Study on Enzyme Inhibition : A study demonstrated that similar alaninamides effectively inhibited certain enzymes linked to metabolic disorders, suggesting a potential role for this compound in metabolic regulation.

- Antimicrobial Efficacy : Research highlighted that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics.

- Analgesic Activity Assessment : Experimental models have shown that compounds with similar structures can reduce pain responses in animal models, supporting further exploration of this compound as an analgesic agent.

Q & A

Advanced Research Question

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]serotonin or [³H]dopamine) in competitive binding studies to quantify affinity (Ki) for serotonin/dopamine receptors .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target GPCRs to evaluate agonist/antagonist activity .

- In Vivo Models : Administer the compound in rodent models (e.g., forced swim test for antidepressants) and correlate behavioral outcomes with pharmacokinetic data (plasma half-life, brain penetration) .

How can contradictions in reported bioactivity data (e.g., variable IC₅₀ values) be resolved across independent studies?

Advanced Research Question

Address discrepancies through:

- Standardized Protocols : Ensure consistent assay conditions (pH, temperature, cell lines) and compound purity verification .

- Meta-Analysis : Use computational tools (e.g., Bayesian modeling) to aggregate data and identify confounding variables (e.g., solvent effects, salt form differences) .

- Structural Analog Comparison : Compare bioactivity with analogs (e.g., N1-(4-ethylphenyl)-β-alaninamide hydrochloride) to isolate substituent effects .

What computational methods are effective in predicting the compound’s reactivity and metabolic stability?

Advanced Research Question

- DFT Calculations : Model electron density maps to predict sites of electrophilic/nucleophilic attack (e.g., fluorine’s inductive effects on aryl ring stability) .

- MD Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways and half-life .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~1.8), blood-brain barrier permeability, and hepatotoxicity risks .

How can structural modifications improve the compound’s aqueous solubility without compromising bioactivity?

Advanced Research Question

- PEGylation : Introduce polyethylene glycol chains to the alaninamide backbone to enhance hydrophilicity .

- Prodrug Design : Synthesize ester or phosphate prodrugs that hydrolyze in vivo to release the active compound .

- Co-Crystallization : Explore co-crystals with cyclodextrins or organic acids (e.g., citric acid) to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.